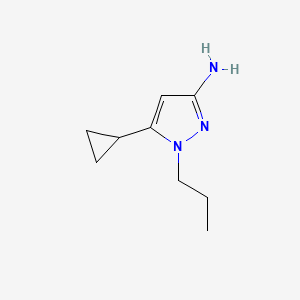
5-cyclopropyl-1-propyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
“5-cyclopropyl-1-propyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1172943-41-7 . It has a molecular weight of 165.24 and its IUPAC name is 5-cyclopropyl-1-propyl-1H-pyrazol-3-ylamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) . This code provides a unique identifier for the molecular structure of this compound.Applications De Recherche Scientifique
Reactivity in Palladium-Catalyzed Arylations
5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine derivatives have been studied for their reactivity in palladium-catalyzed direct arylations. Sidhom et al. (2018) found that pyrazole derivatives with a cyclopropyl group at C3-position and an amino substituent at C5 were effective in these couplings, leading to the regioselective formation of C4-arylated pyrazoles without decomposing the cyclopropyl unit (Sidhom et al., 2018).
Antimicrobial Applications
Raju et al. (2010) synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, indicating potential for therapeutic applications (Raju et al., 2010).
Synthesis of Functionalized Indole Derivatives
El-Mekabaty et al. (2017) described the synthesis of functionalized indole derivatives starting from compounds like 3-(1H-indol-3-yl)-1H-pyrazol-5-amine. These compounds were utilized as intermediates for synthesizing various heterocyclic compounds with potential pharmaceutical interest (El-Mekabaty et al., 2017).
Direct N-Cyclopropylation
The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was explored by Gagnon et al. (2007). This method provides a novel way to add cyclopropyl groups to nitrogen atoms in heterocycles and amides, which is significant in medicinal chemistry due to the unique properties of cyclopropanes (Gagnon et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine is the serine/threonine-protein kinase . This enzyme plays a crucial role in controlling the cell cycle, and it is essential for meiosis .
Biochemical Pathways
The serine/threonine-protein kinase is involved in various biochemical pathways, including those related to cell cycle control and apoptosis . By interacting with this kinase, this compound may affect these pathways and their downstream effects. For instance, it could influence the phosphorylation of the tumor suppressor p27, which regulates the cell cycle .
Propriétés
IUPAC Name |
5-cyclopropyl-1-propylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVIXRKPIAKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216747.png)
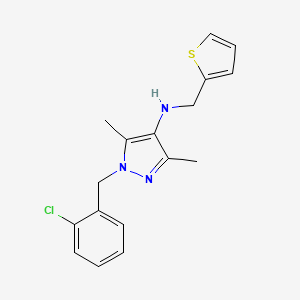
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B3216761.png)
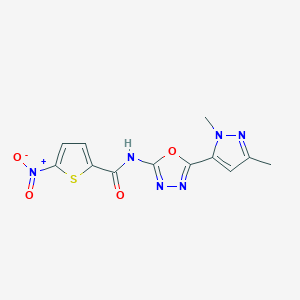

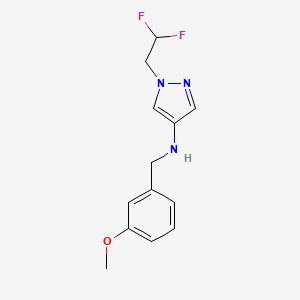

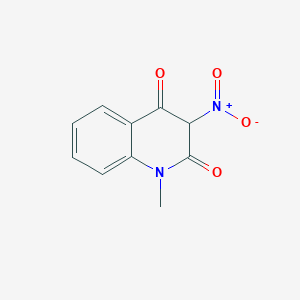
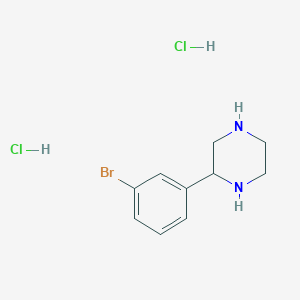
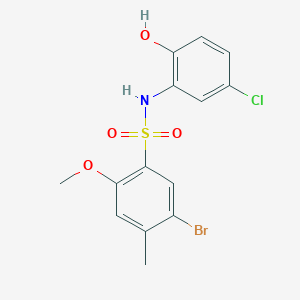
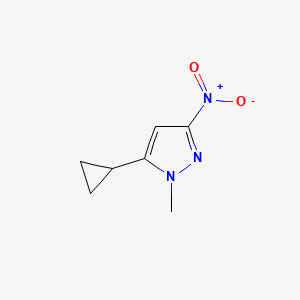
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3216821.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B3216835.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B3216860.png)